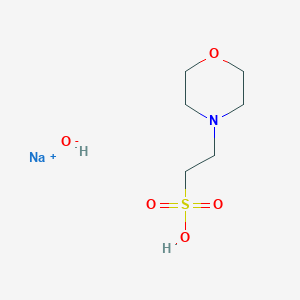
sodium;2-morpholin-4-ylethanesulfonic acid;hydroxide
Description
sodium;2-morpholin-4-ylethanesulfonic acid;hydroxide is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Properties
IUPAC Name |
sodium;2-morpholin-4-ylethanesulfonic acid;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.Na.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;;/h1-6H2,(H,8,9,10);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRCBLMBBOJYEX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O.[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCS(=O)(=O)O.[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-morpholin-4-ylethanesulfonic acid;hydroxide involves multiple steps, including specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [reaction type] using [reagents] at [temperature].
Step 3: Final product formation by [reaction type] with [reagents] under [conditions].
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
sodium;2-morpholin-4-ylethanesulfonic acid;hydroxide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Replacement of specific functional groups with others using [reagents].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [agent names] under [conditions].
Reduction: Typical reducing agents are [agent names] at [temperature].
Substitution: Reagents such as [reagent names] under [conditions] are used.
Major Products
The major products formed from these reactions include [product names], which have significant applications in various fields.
Scientific Research Applications
sodium;2-morpholin-4-ylethanesulfonic acid;hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects in treating [diseases/conditions].
Industry: Utilized in the production of [industrial products] and as an additive in [industrial processes].
Mechanism of Action
The mechanism of action of sodium;2-morpholin-4-ylethanesulfonic acid;hydroxide involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to [target]: This interaction leads to [biological effect].
Modulating [pathway]: Influences the activity of [pathway], resulting in [outcome].
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


